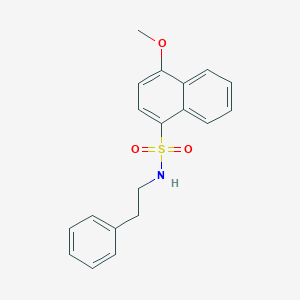

4-methoxy-N-(2-phenylethyl)naphthalene-1-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

PET Imaging Agents

4-Methoxy-N-(2-phenylethyl)naphthalene-1-sulfonamide derivatives have been investigated for their potential in positron emission tomography (PET) imaging. For example, carbon-11 labeled naphthalene-sulfonamides have been synthesized as potential PET agents for imaging human CCR8, a chemokine receptor involved in various physiological and pathological processes (Wang et al., 2008).

Molecular Structure Analysis

This compound has also been utilized in studies focusing on molecular structure. Intramolecular S⋯S and S⋯O close contacts in various naphthalene derivatives, including those similar to 4-methoxy-N-(2-phenylethyl)naphthalene-1-sulfonamide, have been analyzed through X-ray diffraction. These studies provide insights into the molecular geometries and interactions of such compounds (Nagy et al., 2002).

Protein Binding Studies

The compound's analogs have been employed in fluorescent probe techniques to study protein binding. For instance, related sulfonamide compounds were used as fluorescent probes to investigate the binding of certain esters to bovine serum albumin, offering a method for determining the nature of protein-ligand interactions (Jun et al., 1971).

Drug Design and Synthesis

In the realm of drug synthesis, derivatives of 4-methoxy-N-(2-phenylethyl)naphthalene-1-sulfonamide have been synthesized and characterized using various spectroscopic techniques. These studies contribute to the understanding of molecular properties like stability, charge distribution, and energy levels, which are crucial in drug design and development (Sarojini et al., 2012).

Alzheimer’s Disease Research

A specific derivative of 4-methoxy-N-(2-phenylethyl)naphthalene-1-sulfonamide was synthesized for PET imaging of β-amyloid plaques and apoptosis in Alzheimer’s disease. This highlights its potential application in neurodegenerative disease research and diagnostics (Wen et al., 2018).

Mechanism of Action

Target of Action

Sulfonamides, a group to which this compound belongs, are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These targets play crucial roles in various physiological processes.

Mode of Action

Sulfonamides generally inhibit the activity of their targets, leading to a disruption in the normal functioning of the cell .

Biochemical Pathways

Sulfonamides are known to interfere with the synthesis of folic acid in bacteria, inhibiting their growth and proliferation .

Pharmacokinetics

The metabolism of similar compounds can generally involve reactions like hydrolysis, hydroxylation, n- and o-dealkylation, and o-methylation .

Result of Action

The inhibition of target enzymes by sulfonamides can disrupt normal cellular processes, leading to the death of the cell .

Action Environment

Factors such as ph, temperature, and the presence of other substances can potentially affect the action of similar compounds .

properties

IUPAC Name |

4-methoxy-N-(2-phenylethyl)naphthalene-1-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO3S/c1-23-18-11-12-19(17-10-6-5-9-16(17)18)24(21,22)20-14-13-15-7-3-2-4-8-15/h2-12,20H,13-14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHUUSTNABZPUJD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NCCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(12,14-dioxo-11,12,14,15-tetrahydro-9H-9,10-[3,4]epipyrroloanthracen-13(10H)-yl)-4-(methylthio)-N-(p-tolyl)butanamide](/img/structure/B411081.png)

![2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-N-(2-methylphenyl)-4-(methylsulfanyl)butanamide (non-preferred name)](/img/structure/B411082.png)

![6-[(4-Bromophenyl)carbamoyl]-3,4-dimethylcyclohex-3-ene-1-carboxylic acid](/img/structure/B411088.png)

![N-(7,7-dimethyl-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-4-fluorobenzenesulfonamide](/img/structure/B411094.png)